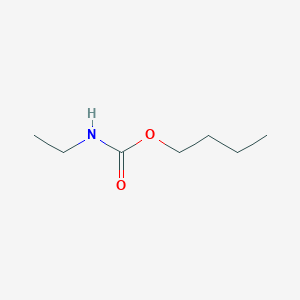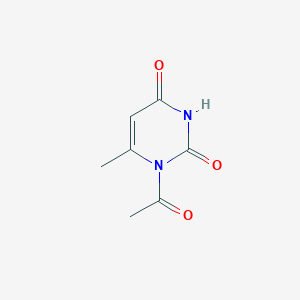
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-propylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(4-propylphenyl)-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-propylphenyl)-1H-pyrazol-5(4H)-one typically involves the condensation of 4-propylbenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(4-propylphenyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Methyl-1-(4-propylphenyl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(4-propylphenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s analgesic properties could be linked to its interaction with pain receptors and modulation of pain signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 1-(4-Propylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Uniqueness
3-Methyl-1-(4-propylphenyl)-1H-pyrazol-5(4H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the propyl group on the phenyl ring and the methyl group on the pyrazolone ring can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
602297-61-0 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
5-methyl-2-(4-propylphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-3-4-11-5-7-12(8-6-11)15-13(16)9-10(2)14-15/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
XJBDDOACXUQATJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)N2C(=O)CC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-Methyl 4-(benzo[d][1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15212349.png)

![Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B15212356.png)


![14-[2-(Dimethylamino)ethyl]-4-methoxy-10-nitro-8,14,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one](/img/structure/B15212371.png)






